2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Description
2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H20FN3O2S and its molecular weight is 433.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with indole and thiadiazole moieties have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that compounds with similar structures can disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown inhibitory activity against various viruses and cancer cells .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is an organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring , which is known for its role in biological systems.
- A fluorophenyl group , which may enhance the compound's stability and biological activity.
- A sulfanyl group , which can participate in redox reactions.
- An acetanilide moiety , contributing to its pharmacological properties.
Molecular Formula: C22H22FN3O2S
Molecular Weight: 405.49 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
Anticancer Activity
Recent studies have indicated that derivatives of imidazole, particularly those similar to the target compound, show promising anticancer properties. For instance:
- In vitro studies demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines such as MCF7, with IC50 values around 25.72 ± 3.95 μM .
- In vivo experiments on tumor-bearing mice showed significant tumor growth suppression when treated with similar compounds, suggesting potential for therapeutic applications in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- It exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating bactericidal effects .
- Compounds with similar structures have shown effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential in treating resistant infections .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation: The presence of the fluorophenyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.
- Redox Reactions: The sulfanyl group can participate in redox processes, affecting cellular oxidative states and influencing apoptosis pathways.
Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-13-11-19(12-14-20)26-21(29)15-31-24-22(16-7-9-18(25)10-8-16)27-23(28-24)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYSLZQNDWLYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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